molecular formula C9H6N2O2 B12443666 4-(2-Nitro-vinyl)-benzonitrile CAS No. 3156-42-1

4-(2-Nitro-vinyl)-benzonitrile

Cat. No.: B12443666
CAS No.: 3156-42-1
M. Wt: 174.16 g/mol
InChI Key: CVWPMONBGNBYCJ-UHFFFAOYSA-N
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Description

4-(2-Nitro-vinyl)-benzonitrile is a benzonitrile derivative characterized by a nitro-vinyl substituent at the para position of the aromatic ring.

The nitro-vinyl group enhances conjugation and polarizability, making it relevant for NLO applications. Similar compounds, such as (Z)-4-(1-cyano-2-(5-methylfuran-2-yl)vinyl)benzonitrile (), exhibit strong NLO activity due to extended π-conjugation .

Properties

IUPAC Name

4-(2-nitroethenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c10-7-9-3-1-8(2-4-9)5-6-11(12)13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWPMONBGNBYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701305329
Record name 4-(2-Nitroethenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3156-42-1
Record name 4-(2-Nitroethenyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3156-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Nitroethenyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701305329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Nitro-vinyl)-benzonitrile typically involves the nitration of a suitable precursor followed by a vinylation reaction. One common method involves the nitration of benzaldehyde to form 4-nitrobenzaldehyde, which is then subjected to a Knoevenagel condensation with malononitrile to yield the desired product .

Industrial Production Methods

Industrial production of 4-(2-Nitro-vinyl)-benzonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(2-Nitro-vinyl)-benzonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The vinyl group can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 4-(2-Amino-vinyl)-benzonitrile.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

4-(2-Nitro-vinyl)-benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Nitro-vinyl)-benzonitrile involves its interaction with molecular targets through its nitro and vinyl groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Features of Benzonitrile Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Reference
4-(2-Nitro-vinyl)-benzonitrile -CH=CH-NO₂ (para) C₉H₆N₂O₂ 174.16 g/mol High polarity, strong electron withdrawal Inferred
4-[2-(3-Chlorophenyl)ethenyl]benzonitrile (1c) -CH=CH-(3-Cl-C₆H₄) (para) C₁₅H₉ClN₂ 252.70 g/mol Cytotoxic (IC₅₀: 8.2 µM, MCF-7 cells)
4-(2-Phenylthiazol-4-yl)benzonitrile (1) -C₄H₂NS-Ph (para) C₁₆H₁₀N₂S 262.33 g/mol Antimicrobial, Sortase A inhibition
(Z)-4-(2-(Benzofuran-2-yl)vinyl)benzonitrile (B) -CH=CH-(Benzofuran) (para) C₁₇H₁₀N₂O 274.28 g/mol NLO activity (β₀: 1,450 × 10⁻³⁰ esu)
4-(Dimethylamino)benzonitrile -N(CH₃)₂ (para) C₉H₁₀N₂ 146.19 g/mol Hydrogen-bonding, gas-phase basicity

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in 4-(2-Nitro-vinyl)-benzonitrile enhances electron withdrawal compared to electron-donating groups like -N(CH₃)₂ in 4-(dimethylamino)benzonitrile. This difference impacts solubility, reactivity, and applications (e.g., NLO vs. hydrogen-bonding interactions) .
  • Conjugation Effects : Compounds with extended π-conjugation (e.g., benzofuran-vinyl in ) exhibit higher NLO activity than simpler vinyl derivatives .

Biological Activity

4-(2-Nitro-vinyl)-benzonitrile is an organic compound characterized by a vinyl group linked to a nitro substituent on a benzene ring, along with a nitrile functional group. Its unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry and materials science. This article explores the biological activity of 4-(2-Nitro-vinyl)-benzonitrile, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of 4-(2-Nitro-vinyl)-benzonitrile is C10_{10}H8_{8}N2_{2}O2_{2}. The presence of the nitro group is crucial as it can enhance interactions with biological targets, influencing the compound's reactivity and biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to 4-(2-Nitro-vinyl)-benzonitrile exhibit various biological activities, including:

  • Antitumor Activity : Nitro compounds are often explored for their potential in cancer therapy due to their ability to induce apoptosis in cancer cells. This effect is particularly noted in hypoxic tumor environments where such compounds can act as prodrugs .
  • Antimicrobial Activity : Nitro-containing molecules are recognized for their antimicrobial properties. They can produce toxic intermediates upon reduction, leading to DNA damage in microorganisms. This mechanism is observed in well-known antibiotics like metronidazole .
  • Anti-inflammatory Effects : Some nitro compounds demonstrate anti-inflammatory properties by inhibiting enzymes such as iNOS and COX-2, which are involved in inflammatory pathways .

Comparative Analysis

A comparative table of structurally similar compounds highlights their unique aspects and potential biological activities:

Compound NameStructural FeaturesUnique Aspects
4-[2-(4-Nitrophenyl)ethenyl]benzonitrileSimilar vinyl linkage but different nitro positionMay exhibit different biological activities
2-({2-[(3-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrileContains ethynyl groups instead of vinylPotentially different reactivity patterns
4-(3-Nitrophenyl)-1-benzenesulfonamideContains sulfonamide functionalityDifferent pharmacological properties

This table illustrates the variations in functional groups and positions that may influence their chemical behavior and biological activity.

Case Studies and Research Findings

Recent studies have provided insights into the specific biological activities associated with 4-(2-Nitro-vinyl)-benzonitrile:

  • Antitumor Efficacy : In vitro studies demonstrated that derivatives of nitro-substituted benzonitriles can inhibit the growth of various cancer cell lines. For example, one study reported a significant reduction in cell viability at concentrations as low as 1 μM .
  • Antibacterial Properties : Another study highlighted the broad-spectrum antibacterial activity of related nitrile compounds against enteric pathogens, showcasing a reduction in bacterial counts greater than 3 log units . This suggests that 4-(2-Nitro-vinyl)-benzonitrile may also possess similar properties.
  • Mechanistic Studies : Mechanistic investigations using docking studies have shown that nitro groups can interact effectively with target enzymes, enhancing their inhibitory effects on crucial biological pathways involved in inflammation and cancer progression .

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